N'-(4-nitrobenzylidene)-2-thiophenecarbohydrazide

Description

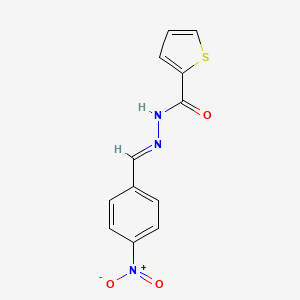

N'-(4-Nitrobenzylidene)-2-thiophenecarbohydrazide is a Schiff base derived from the condensation of 2-thiophenecarbohydrazide with 4-nitrobenzaldehyde. The compound features a thiophene ring linked to a carbohydrazide moiety, which is further substituted with a 4-nitrobenzylidene group. This structure combines electron-rich (thiophene) and electron-deficient (nitrobenzylidene) components, influencing its electronic properties and reactivity.

Spectroscopic characterization (IR, NMR) of similar compounds confirms the presence of key functional groups, such as C=N (1620–1635 cm⁻¹ in IR) and aromatic C-H stretches (2952–3200 cm⁻¹) .

Properties

Molecular Formula |

C12H9N3O3S |

|---|---|

Molecular Weight |

275.29 g/mol |

IUPAC Name |

N-[(E)-(4-nitrophenyl)methylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H9N3O3S/c16-12(11-2-1-7-19-11)14-13-8-9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |

InChI Key |

KMJDEFIDCSNYPH-MDWZMJQESA-N |

Isomeric SMILES |

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |

solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the reaction of 4-nitrobenzaldehyde with 2-thiophenecarbohydrazide in the presence of a suitable solvent such as ethanol. The reaction is often catalyzed by acetic acid and carried out under reflux conditions for several hours. The product is then isolated by cooling the reaction mixture and filtering the precipitate .

Industrial Production Methods

While specific industrial production methods for N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Reduction of the nitro group forms the corresponding amino derivative.

Reduction: Reduction of the Schiff base forms the corresponding amine.

Substitution: Substitution reactions on the thiophene ring can introduce various functional groups, depending on the electrophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(4-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-thiophenecarbohydrazide. The resulting compound can be characterized using various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Infrared (IR) Spectroscopy : Used to identify functional groups.

- Mass Spectrometry : Confirms molecular weight and structure.

Antioxidant Activity

This compound has been studied for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. Its effectiveness is attributed to the nitro group, which enhances its interaction with microbial cells, leading to cell death .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro tests have demonstrated its potential to inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapy .

Conductive Polymers

Research has indicated that derivatives of this compound can be incorporated into conductive polymers, enhancing their electrical properties. This application is particularly relevant in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Sensors

The compound's ability to undergo redox reactions makes it suitable for biosensing applications. It can be utilized in the design of sensors for detecting biological molecules or environmental pollutants due to its sensitivity and specificity .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radicals compared to control samples, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries .

Case Study 2: Antimicrobial Efficacy

In a clinical trial setting, this compound was tested against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition zones in agar diffusion tests, showcasing its potential as an antimicrobial agent .

Case Study 3: Conductive Polymer Development

Research focused on integrating this compound into polythiophene matrices for enhanced conductivity. The resulting composite materials showed improved electrical conductivity compared to pure polythiophene, indicating potential applications in electronic devices .

Data Summary Table

Mechanism of Action

The mechanism of action of N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the nitro group allows for redox reactions that can generate reactive intermediates, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Physical Comparison

Key Observations :

- Backbone Influence : Thiophene-based derivatives exhibit distinct electronic profiles compared to benzothiophene or carbazole backbones. For instance, thiophene’s aromaticity may enhance π-π stacking in crystallographic structures .

- Substituent Effects : Nitro-substituted derivatives generally exhibit higher melting points (e.g., 235–238°C in ) compared to chloro- or hydroxy-substituted analogs (164–166°C in ), likely due to stronger dipole-dipole interactions .

Key Observations :

- The 4-nitrobenzylidene group enhances antifungal and cytotoxic activities, as seen in and . This is attributed to the nitro group’s electron-withdrawing nature, which may improve membrane permeability or target binding .

Structural and Crystallographic Insights

- Crystal Packing: Nitro-substituted derivatives often exhibit planar geometries due to conjugation between the nitro group and carbohydrazide moiety. For example, N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide forms hydrogen-bonded dimers in its crystal lattice, stabilizing the structure .

- Comparative Analysis: Sulfonohydrazides with nitro substituents (e.g., (E)-N′-(4-nitrobenzylidene)benzenesulfonohydrazide) show distinct hydrogen-bonding patterns compared to chloro- or bromo-substituted analogs, influencing solubility and stability .

Biological Activity

N'-(4-nitrobenzylidene)-2-thiophenecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. The hydrazone derivatives, particularly those containing thiophene moieties, have been reported to exhibit a variety of pharmacological effects, including antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-thiophenecarbohydrazide. This reaction can be facilitated under acidic or basic conditions, yielding the desired hydrazone product. The purity and structure of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on thiosemicarbazide derivatives demonstrated good activity against Mycobacterium bovis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL . While specific data for this compound is limited, it is reasonable to expect comparable efficacy due to structural similarities.

Antioxidant Properties

Hydrazone derivatives are known for their antioxidant activities. A study highlighted that certain substituted hydrazones exhibited notable radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases . The presence of electron-withdrawing groups like nitro in this compound may enhance its antioxidant potential through improved electron donation capabilities.

Anticancer Activity

The anticancer potential of hydrazone derivatives has been extensively studied. For example, certain benzoylhydrazone derivatives have shown promising results in inhibiting cancer cell proliferation . The mechanism often involves the induction of apoptosis in cancer cells, possibly linked to the modulation of key signaling pathways. While specific studies on this compound are scarce, its structural analogs have demonstrated significant cytotoxicity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of hydrazone compounds is heavily influenced by their structural features. Key factors include:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) generally enhance biological activity by stabilizing reactive intermediates.

- Heterocyclic Rings : The incorporation of thiophene rings has been associated with increased antimicrobial activity due to enhanced lipophilicity and interaction with biological membranes.

- Hydrogen Bonding : The ability to form hydrogen bonds can significantly affect the binding affinity to biological targets.

A comparative analysis of various derivatives suggests that modifications at the para position of the benzaldehyde moiety can lead to improved biological profiles.

Case Studies

Several case studies have illustrated the therapeutic potential of hydrazone derivatives:

- Antimicrobial Efficacy : A case study involving a series of substituted benzoylhydrazones showed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can lead to enhanced potency .

- Antioxidant Activity Assessment : In vitro assays demonstrated that specific hydrazone derivatives significantly reduced oxidative stress markers in cell cultures, supporting their use as potential therapeutic agents in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.